l-Cysteine, S-butyl-

Descripción general

Descripción

l-Cysteine, S-butyl-: is a derivative of the amino acid l-cysteine, where the thiol group is protected by a butyl group. This compound is often used in peptide synthesis and protein chemistry to prevent unwanted side reactions involving the thiol group. The protection of the thiol group is crucial in synthetic chemistry to ensure the desired reactions occur without interference from the reactive thiol group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of l-Cysteine, S-butyl- typically involves the protection of the thiol group of l-cysteine. One common method is the reaction of l-cysteine with butyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

l-Cysteine+Butyl Bromide→l-Cysteine, S-butyl-+Sodium Bromide

The reaction is carried out in an aqueous medium at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of l-Cysteine, S-butyl- may involve more efficient and scalable methods. One such method is the use of solid-phase peptide synthesis (SPPS), where the cysteine residue is selectively protected with a butyl group during the synthesis of peptides. This method allows for the large-scale production of peptides with protected cysteine residues, which can be deprotected later under specific conditions.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: l-Cysteine, S-butyl- can undergo oxidation to form disulfides. The thiol group, once deprotected, can react with another thiol group to form a disulfide bond.

Reduction: The disulfide bonds formed can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The butyl group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in aqueous solution.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solution.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Disulfides.

Reduction: Free thiols.

Substitution: l-Cysteine derivatives with different protecting groups.

Aplicaciones Científicas De Investigación

Chemistry: l-Cysteine, S-butyl- is widely used in peptide synthesis to protect the thiol group of cysteine residues. This protection is crucial for the synthesis of complex peptides and proteins, as it prevents unwanted side reactions and ensures the correct folding of the peptide chain.

Biology: In biological research, l-Cysteine, S-butyl- is used to study the role of cysteine residues in protein function. By selectively protecting and deprotecting cysteine residues, researchers can investigate the effects of cysteine modifications on protein activity and stability.

Medicine: l-Cysteine, S-butyl- is used in the development of peptide-based drugs. The protection of cysteine residues is essential for the stability and efficacy of these drugs. Additionally, it is used in the synthesis of cysteine-containing peptides that have therapeutic potential.

Industry: In the pharmaceutical and biotechnology industries, l-Cysteine, S-butyl- is used in the large-scale production of peptides and proteins. The protection of cysteine residues is crucial for the efficient synthesis and purification of these biomolecules.

Mecanismo De Acción

The mechanism of action of l-Cysteine, S-butyl- involves the protection of the thiol group of cysteine residues. The butyl group prevents the thiol group from participating in unwanted side reactions, such as oxidation or disulfide bond formation. This protection is reversible, allowing the thiol group to be deprotected under specific conditions, enabling the desired reactions to occur.

Molecular Targets and Pathways: The primary molecular target of l-Cysteine, S-butyl- is the thiol group of cysteine residues in peptides and proteins. By protecting the thiol group, the compound ensures the correct folding and function of the peptide or protein. The pathways involved include the synthesis and modification of peptides and proteins, as well as the regulation of redox reactions involving cysteine residues.

Comparación Con Compuestos Similares

l-Cysteine, S-methyl-: Similar to l-Cysteine, S-butyl-, but with a methyl group protecting the thiol group.

l-Cysteine, S-ethyl-: Similar to l-Cysteine, S-butyl-, but with an ethyl group protecting the thiol group.

l-Cysteine, S-benzyl-: Similar to l-Cysteine, S-butyl-, but with a benzyl group protecting the thiol group.

Uniqueness: l-Cysteine, S-butyl- is unique in its use of a butyl group for thiol protection. The butyl group provides a balance between stability and ease of deprotection, making it suitable for various synthetic applications. Compared to other protecting groups, the butyl group offers a different level of steric hindrance and reactivity, which can be advantageous in specific synthetic routes.

Actividad Biológica

l-Cysteine, S-butyl- is a derivative of the amino acid cysteine, featuring a butyl group attached to the sulfur atom. This compound is gaining attention in various fields, including pharmaceuticals and biotechnology, due to its unique biological activities. This article delves into the biological activity of l-Cysteine, S-butyl-, highlighting its metabolic pathways, potential therapeutic applications, and relevant research findings.

Metabolic Pathways

l-Cysteine plays a crucial role in several metabolic processes. Research indicates that while organisms may not grow directly on l-cysteine, it can be metabolized to acetate in specific biohybrid systems. This metabolism is independent of external factors like light or cadmium sulfide nanoparticles (CdS), suggesting that l-cysteine serves as an important energy source for certain microorganisms .

Table 1: Metabolic Conversion of l-Cysteine

| Organism | Metabolic Product | Conditions |

|---|---|---|

| M. thermoacetica | Acetate | Incubation with l-cysteine |

| Pseudomonas spp. | Pyruvate, H₂S, Ammonia | Degradation pathway |

Biological Activity and Therapeutic Applications

The biological activity of l-Cysteine, S-butyl- has been explored in various contexts:

- Antioxidant Properties : l-Cysteine is known for its antioxidant capabilities, which can protect cells from oxidative stress. The butyl modification may enhance its solubility and bioavailability compared to standard cysteine.

- Drug Delivery Systems : Recent studies have investigated the use of l-Cysteine derivatives in drug delivery systems. For instance, poly(l-cysteine) nanostructures have been developed for encapsulating anticancer drugs like doxorubicin, demonstrating controlled release under specific pH and redox conditions .

- Cytotoxicity Studies : In vitro assays have shown that l-Cysteine derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. The sulforhodamine B (SRB) assay is commonly used to evaluate this activity .

Case Study 1: Anticancer Activity

A study involving the encapsulation of doxorubicin within poly(l-cysteine) structures demonstrated that these constructs could effectively deliver the drug to cancer cells while minimizing side effects associated with traditional chemotherapy . The controlled release profile was attributed to the redox-sensitive nature of the polymer.

Case Study 2: Metabolic Engineering

In metabolic engineering approaches, strains of E. coli and Corynebacterium glutamicum have been modified to enhance the production of l-cysteine through feedback inhibition-resistant pathways. These modifications have resulted in significantly increased yields of l-cysteine in bioreactor settings .

Research Findings

Recent advancements in the bioproduction of l-Cysteine highlight its potential applications across various industries:

- Pharmaceuticals : The synthesis and application of l-Cysteine derivatives are critical in drug development, particularly for targeting cysteine residues in proteins .

- Food Industry : As an essential amino acid, l-Cysteine is utilized as a nutritional supplement and antioxidant in food products .

- Cosmetics : Its antioxidant properties make it a valuable ingredient in cosmetic formulations aimed at reducing skin aging and promoting health .

Propiedades

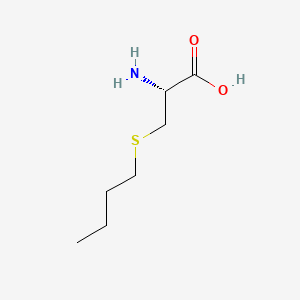

IUPAC Name |

(2R)-2-amino-3-butylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-2-3-4-11-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGXHYXBEDRCNM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194300 | |

| Record name | L-Cysteine, S-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4134-56-9 | |

| Record name | S-Butyl-L-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004134569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, S-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-BUTYL-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY5BX63TZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.